Amlodipine-d4 Maleic Acid Salt

Descripción general

Descripción

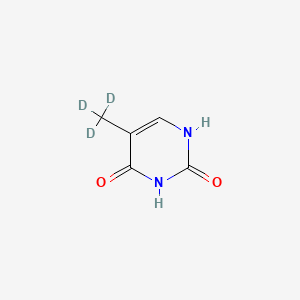

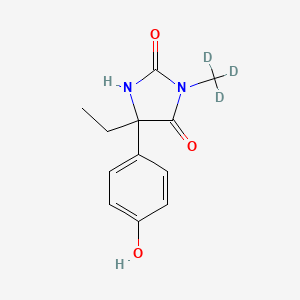

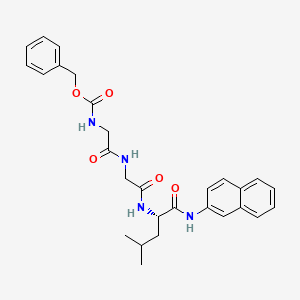

Amlodipine-d4 Maleic Acid Salt is a deuterated dihydropyridine calcium channel blocker . It has a molecular formula of C24H29ClN2O9 . The compound is used in the treatment of hypertension and angina .

Molecular Structure Analysis

The molecular structure of Amlodipine-d4 Maleic Acid Salt is represented by the molecular formula C24H29ClN2O9 . The compound has a molecular weight of 529.0 g/mol . The IUPAC name for the compound is (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of Amlodipine-d4 Maleic Acid Salt include a molecular weight of 529.0 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 11, a rotatable bond count of 12, an exact mass of 528.1812652 g/mol, a monoisotopic mass of 528.1812652 g/mol, a topological polar surface area of 175 Ų, a heavy atom count of 36, and a formal charge of 0 .Aplicaciones Científicas De Investigación

Bioequivalence of Amlodipine Salts : Amlodipine maleate is bioequivalent to amlodipine besylate, with similar pharmacokinetic and pharmacodynamic profiles. This finding suggests that these two salts of amlodipine could be used interchangeably in clinical practice (Mignini et al., 2007).

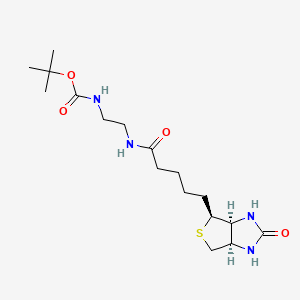

Analytical Methods for Amlodipine Measurement : An analytical method has been developed for estimating amlodipine in human plasma, using amlodipine maleate d4 as an internal standard. This provides a sensitive approach for separating and determining amlodipine in plasma (A. M et al., 2018).

Impurity Identification in Amlodipine Maleate : Research has identified and characterized an unknown impurity in amlodipine maleate using LC-MS/MS, NMR, and IR, demonstrating the importance of detailed analysis for drug substance quality assurance (Reddy et al., 2010).

Impact on Hypertension and Left Ventricular Hypertrophy : Maleic acid levorotation amlodipine has been observed to positively affect blood pressure variability and left ventricular hypertrophy in patients with essential hypertension (Zhao We, 2013).

Pharmacokinetic Characteristics and Safety : A study comparing amlodipine maleate and amlodipine besylate in healthy individuals found comparable pharmacokinetics, tolerability, and safety between the two forms (Choi et al., 2012).

Skin Permeation Studies : Research on the skin permeation of amlodipine showed that different salt forms, including amlodipine maleate, have varying effects on the drug’s permeability and flux through the skin (Jiang et al., 2008).

Drug Metabolism and Organic Acid Abnormalities : A study highlighted the importance of considering drug metabolism and the appearance of metabolites like maleic acid in urine, potentially impacting the interpretation of metabolic investigations (Jarvis et al., 2012).

Amlodipine Degradation Products Analysis : Research has been conducted on characterizing the degradation products of amlodipine under various stress conditions, contributing to a better understanding of the drug's stability and quality control (Tiwari et al., 2014).

Concerns About Generic Substitution : A study discussed the controversies regarding the interchangeability of generic drug products like amlodipine maleate with their innovator counterparts, emphasizing the need for thorough clinical investigations (Meredith, 2009).

Safety And Hazards

Direcciones Futuras

Amlodipine-d4 Maleic Acid Salt is a certified reference material used for highly accurate and reliable data analysis . It is part of a group of calcium channel blockers that have improved vascular selectivity and longer durations of action . These properties make it suitable for a wide range of hypertensive patients, including the elderly, black, and those with concomitant diseases that preclude the use of other antihypertensives . Future research may focus on developing various dosage forms of Amlodipine-d4 Maleic Acid Salt to improve its efficacy and stability .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWAJJWCGILX-IBTKSTAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amlodipine-d4 Maleic Acid Salt | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)